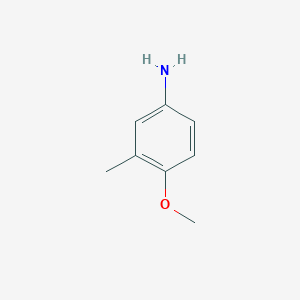

4-Methoxy-3-methylaniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWPZNNZUCPLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159625 | |

| Record name | Benzenamine, 4-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-90-3 | |

| Record name | 4-Methoxy-3-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-methoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-methoxybenzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-3-methylaniline (CAS: 136-90-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylaniline, also known as 3-methyl-p-anisidine, is an aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both a methoxy and a methyl group on the aniline ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the core properties, synthesis, analytical methods, and applications of this compound, with a particular focus on its relevance in drug discovery and development as a scaffold for bioactive compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 136-90-3 | |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | Solid | |

| Melting Point | 57-60 °C | |

| InChI | 1S/C8H11NO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3 | |

| SMILES | COc1ccc(N)cc1C |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

-

Solvent: CDCl₃

-

Reference: A synthesis protocol for 4-methoxy-3-methylphenylamine provides the following ¹H NMR data.

-

Assignments:

-

δ 6.67 (d, 1H)

-

δ 6.54 (dd, 1H)

-

δ 6.50 (d, 1H)

-

δ 3.77 (s, 3H, -OCH₃)

-

δ 3.29 (br s, 2H, -NH₂)

-

δ 2.18 (s, 3H, -CH₃)

-

¹³C NMR Spectroscopy

While a dedicated ¹³C NMR spectrum for this compound was not explicitly found, the expected chemical shifts can be inferred from related structures such as 4-methoxy-N-methylaniline. The aromatic carbons will have distinct signals, with the carbon attached to the methoxy group appearing at a lower field. The methyl and methoxy carbons will have characteristic signals in the aliphatic region.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI)

-

Result: m/z: 138 ([M+H]⁺)

Infrared (IR) Spectroscopy

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3500-3300 (medium, two bands for primary amine) |

| C-H (aromatic) | Stretching | 3100-3000 (medium) |

| C-H (aliphatic) | Stretching | 2960-2850 (strong) |

| C=C (aromatic) | Stretching | 1600-1450 (medium) |

| C-N (aromatic amine) | Stretching | 1340-1250 (strong) |

| C-O (aryl ether) | Asymmetric Stretching | 1275-1200 (strong) |

| C-O (aryl ether) | Symmetric Stretching | 1075-1020 (medium) |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

| Hazard Classifications | Signal Word | Hazard Statements (H-codes) | Precautionary Statements (P-codes) |

| Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | Warning | H302+H312+H332, H315, H319, H335 | P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338 |

Target Organs: Respiratory system.

Always consult the Safety Data Sheet (SDS) before use for complete safety and handling information.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

To a solution of 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol) in methanol (100 mL), add 10% Palladium on carbon (1.5 g).

-

Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture through a pad of celite to remove the catalyst.

-

Evaporate the filtrate in vacuo to yield 4-methoxy-3-methylphenylamine.

Analytical Methods

A general reverse-phase HPLC method can be adapted for the analysis of this compound.

Workflow for HPLC Method Development:

4-Methoxy-3-methylaniline molecular weight and formula

An In-depth Technical Guide to 4-Methoxy-3-methylaniline

This guide provides essential information on the molecular properties and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C8H11NO | [1][2][3][4] |

| Molecular Weight | 137.18 g/mol | [1][2][3][4] |

| CAS Number | 136-90-3 | [1][2][4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 1-methoxy-2-methyl-4-nitrobenzene.[2][5]

Methodology:

-

A solution of 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol) is prepared in methanol (100 ml).

-

To this solution, 10% Palladium on carbon (10% Pd/C) (1.5 g) is added as a catalyst.

-

The mixture is then stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours.

-

Following the reaction, the mixture is filtered through a pad of CELITE to remove the catalyst.

-

The filtrate is subsequently evaporated in vacuo to yield the final product, 4-methoxy-3-methylphenylamine (this compound).[2][5]

This procedure is reported to yield 4-methoxy-3-methylphenylamine in high purity (8.0 g, 57 mmol, 100% yield).[2]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

4-Methoxy-3-methylaniline structure and SMILES string

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 4-Methoxy-3-methylaniline, a key intermediate in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identifiers

This compound is an aromatic amine with a methoxy and a methyl substituent on the benzene ring.

SMILES (Simplified Molecular Input Line Entry System) String: COc1ccc(N)cc1C[1]

InChI (International Chemical Identifier) Key: NFWPZNNZUCPLAX-UHFFFAOYSA-N[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1][3] |

| Molecular Weight | 137.18 g/mol | [1][3] |

| CAS Number | 136-90-3 | [1][3] |

| Appearance | Solid | [4] |

| Melting Point | 57-60 °C | [1][4] |

| IUPAC Name | This compound | [3] |

| XlogP (predicted) | 2.1 |

Experimental Protocol: Synthesis

A common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene.

Reaction: Reduction of a nitro group to an amine.

Reagents and Materials:

-

1-methoxy-2-methyl-4-nitrobenzene (starting material)

-

10% Palladium on activated carbon (Pd/C) (catalyst)

-

Methanol (solvent)

-

Hydrogen gas (H₂)

-

CELITE (filtration aid)

-

Standard laboratory glassware for reaction and filtration

-

Rotary evaporator

Procedure: [1]

-

A solution of 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol) is prepared in methanol (100 mL) in a suitable reaction vessel.

-

10% Palladium on carbon (1.5 g) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours.

-

Upon completion of the reaction, the mixture is filtered through a pad of CELITE to remove the palladium catalyst.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the final product, 4-methoxy-3-methylphenylamine.

Yield: 8.0 g (57 mmol, 100%)[1]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 6.67 (d, 1H), 6.54 (dd, 1H), 6.50 (d, 1H), 3.77 (s, 3H), 3.29 (br s, 2H, amine NH₂), 2.18 (s, 3H) ppm.[1]

-

Mass Spectrometry (ESI) m/z: 138 ([M+H]⁺).[1]

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Notably, it is utilized in the preparation of triamine pyrimidine derivatives, which have been investigated as potential antitumor agents.[5] Pyrimidine-based compounds are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.[6][7]

The antitumor activity of many pyrimidine derivatives is attributed to their ability to act as kinase inhibitors.[8] By targeting and inhibiting the activity of specific protein kinases that are often overactive in cancer cells, these compounds can disrupt signaling pathways responsible for cell proliferation, survival, and metastasis, thereby exerting a cytostatic or cytotoxic effect on malignant tumors.

Logical Workflow: Synthesis and Application

The following diagram illustrates the synthetic pathway from a nitrated precursor to this compound and its subsequent application as a key intermediate in the development of targeted anticancer therapies.

Caption: Synthetic workflow and application of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. 4-甲氧基-3-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Methoxy-4-methylaniline | C8H11NO | CID 27882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine‐Based Kinase Inhibitors in Cancer Chemotherapy | Semantic Scholar [semanticscholar.org]

Comparative Physical Properties of Anisidine Isomers

An In-depth Technical Guide to the Physical Properties of 3-Methyl-p-anisidine and Related Isomers

Introduction

3-Methyl-p-anisidine, systematically named 4-methoxy-3-methylaniline (CAS No: 136-90-3), is a substituted aromatic amine. Aromatic amines and their derivatives are foundational in the development of pharmaceuticals and agrochemicals, and as intermediates in the synthesis of dyes and pigments. A thorough understanding of their physical properties is paramount for their application in research and development, influencing factors such as reaction kinetics, formulation, solubility, and bioavailability.

This technical guide addresses the physical properties of 3-Methyl-p-anisidine. Due to the limited availability of comprehensive experimental data for this specific isomer, this document provides a comparative analysis, presenting its known properties alongside those of its parent compound, p-anisidine, and other closely related structural and positional isomers. This comparative approach offers valuable context for researchers, enabling informed decisions in experimental design and drug development.

The following table summarizes the key physical properties of 3-Methyl-p-anisidine and related compounds, facilitating a clear comparison of their characteristics.

| Property | 3-Methyl-p-anisidine (Target Compound) | p-Cresidine | 3-Methoxy-4-methylaniline | N-Methyl-p-anisidine |

| Systematic Name | This compound | 2-methoxy-5-methylaniline | 3-methoxy-4-methylaniline | 4-methoxy-N-methylaniline |

| Structure | ||||

| CAS Number | 136-90-3 | 120-71-8[1] | 16452-01-0[2] | 5961-59-1[3] |

| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO[4] | C₈H₁₁NO[2] | C₈H₁₁NO[3] |

| Molecular Weight | 137.18 g/mol | 137.2 g/mol [1] | 137.18 g/mol [2] | 137.18 g/mol [3] |

| Appearance | Solid | White to silver-gray crystals[5][6] | Solid[2] | Solid[3] |

| Melting Point | 57-60 °C | 52 °C[1] | 57-59 °C[2] | 33-36 °C[3] |

| Boiling Point | Data not available | 235 °C at 760 mmHg[1][6] | >113 °C (Flash Point)[2] | 135-136 °C at 19 mmHg[3] |

| Solubility | Data not available | Slightly soluble in water; Soluble in ethanol, ether, benzene, petroleum ether[1][6] | Data not available | Data not available |

Experimental Protocols

The determination of physical properties relies on standardized laboratory procedures. The following sections detail the methodologies for measuring melting point, boiling point, and solubility, applicable to aromatic amines like 3-Methyl-p-anisidine.

Melting Point Determination

The melting point provides a crucial indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, solid compound is finely pulverized.[7] The open end of a glass capillary tube is jabbed into the powder to collect a sample.[7] The tube is then inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[7]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The sample should be positioned adjacent to the thermometer bulb to ensure accurate temperature measurement.[8][9]

-

Measurement:

-

For an unknown compound, a rapid preliminary heating (10-20°C per minute) is performed to determine an approximate melting range.[10]

-

For a precise measurement, a fresh sample is heated rapidly to about 20°C below the approximate melting point.[7] The heating rate is then reduced to 1-2°C per minute.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11]

Methodology (Micro Boiling Point / Thiele Tube Method):

-

Sample Preparation: A few drops of the liquid sample are placed into a small test tube (e.g., a Durham tube), filling it to a depth of about 1.5-2.0 cm.[12]

-

Apparatus Setup:

-

The small test tube is attached to a thermometer with a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[13]

-

A capillary tube, sealed at one end, is placed into the test tube with its open end down.[13]

-

This assembly is secured in a Thiele tube filled with mineral oil, with the thermometer bulb positioned just below the side arm.[12]

-

-

Measurement:

-

Data Recording: The apparatus is allowed to cool. The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid begins to be drawn up into the capillary tube.[13] The barometric pressure should also be recorded.[11]

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule.[14][15]

Methodology (Qualitative):

-

Initial Solvent Test (Water): Approximately 10 mg of the solid compound (or 2-3 drops of a liquid) is added to a test tube containing 0.5-1 mL of deionized water.[15][16] The tube is shaken vigorously. If a homogeneous solution forms, the compound is water-soluble.[16]

-

pH Test (for Water-Soluble Compounds): If the compound dissolves in water, the solution's pH is tested with litmus or pH paper. An acidic pH (≤4) suggests a carboxylic acid, while a basic pH (≥8) indicates an amine.[15]

-

Acid/Base Solubility Tests (for Water-Insoluble Compounds):

-

5% HCl: To a fresh sample, 1 mL of 5% aqueous HCl is added. If the compound dissolves, it is likely an organic base, such as an amine.[14][17]

-

5% NaOH: If insoluble in HCl, a fresh sample is tested with 1 mL of 5% aqueous NaOH. Dissolution indicates an acidic functional group.[14][17]

-

5% NaHCO₃: If soluble in NaOH, a fresh sample is tested with 5% sodium bicarbonate. Effervescence or dissolution indicates a strong acid like a carboxylic acid.[15]

-

-

Inert Compounds: Compounds insoluble in water, dilute acid, and dilute base are classified as neutral.[17]

Visualization of Structural Relationships

To clarify the relationships between 3-Methyl-p-anisidine and its related isomers, the following diagram illustrates their chemical structures.

Caption: Structural relationships between p-anisidine and its methylated isomers.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 3-甲氧基-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-甲氧基-N-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. para-Cresidine - Wikipedia [en.wikipedia.org]

- 5. 120-71-8 | CAS DataBase [m.chemicalbook.com]

- 6. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chymist.com [chymist.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. youtube.com [youtube.com]

- 17. scribd.com [scribd.com]

electrophilic aromatic substitution reactivity of substituted anilines

An in-depth technical guide to the principles, challenges, and applications of electrophilic aromatic substitution (EAS) reactions on substituted anilines, tailored for researchers, scientists, and drug development professionals.

Introduction: The Unique Reactivity of Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, including pharmaceuticals, dyes, and agrochemicals. Their utility is intrinsically linked to the reactivity of the aromatic ring, which is powerfully influenced by the amino (-NH₂) substituent. The lone pair of electrons on the nitrogen atom engages in resonance with the benzene ring, significantly increasing its electron density and rendering it highly susceptible to electrophilic attack.[1][2] This makes anilines exceptionally reactive towards electrophilic aromatic substitution, often far more so than benzene itself.[3]

However, this high reactivity is a double-edged sword. It can lead to a lack of selectivity, including multiple substitutions and unwanted side reactions.[4] Furthermore, the basicity of the amino group introduces complexities, particularly in the presence of acidic reagents and catalysts. This guide provides a comprehensive overview of the factors governing the EAS reactivity of substituted anilines, quantitative data on substituent effects, and detailed protocols for controlling these powerful transformations.

Core Principles of Electrophilic Aromatic Substitution in Anilines

The amino group is a potent activating group and a strong ortho, para-director in EAS reactions. This is a direct consequence of its ability to donate its lone pair of electrons into the aromatic π-system, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.

Mechanism and the Role of the Amino Group

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile (E⁺) on the electron-rich aromatic ring, forming a resonance-stabilized arenium ion. A subsequent deprotonation step restores the aromaticity of the ring. For aniline, the nitrogen atom can directly participate in the resonance stabilization of the intermediate when the attack occurs at the ortho or para positions, which substantially enhances the stability of this intermediate compared to attack at the meta position or on benzene.[2]

Quantitative Analysis of Substituent Effects

The electronic properties of substituents on the aniline ring profoundly impact both the reaction rate and the regiochemical outcome. These effects can be quantified by examining the basicity of the aniline (pKa values) and through linear free-energy relationships like the Hammett equation.

Basicity of Substituted Anilines (pKa)

The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair of electrons. Electron-donating groups (EDGs) increase electron density, making the aniline more basic (higher pKa), while electron-withdrawing groups (EWGs) decrease electron density, leading to lower basicity (lower pKa).[3][5] This same principle governs the nucleophilicity of the aromatic ring in EAS reactions.

Table 1: Hammett Constants and pKa Values for para-Substituted Anilines

| Substituent (para-) | Hammett Constant (σp) | pKa of Anilinium Ion | Effect on Reactivity |

|---|---|---|---|

| -NH₂ | -0.66 | 6.08 | Strongly Activating |

| -OCH₃ | -0.27 | 5.34 | Activating |

| -CH₃ | -0.17 | 5.08 | Activating |

| -H | 0.00 | 4.60 | Baseline |

| -Cl | 0.23 | 3.98 | Deactivating |

| -Br | 0.23 | 3.91 | Deactivating |

| -CN | 0.66 | 1.74 | Strongly Deactivating |

| -NO₂ | 0.78 | 1.00 | Strongly Deactivating |

Data sourced from BenchChem.[5]

Hammett Correlations

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative correlation between the reaction rates (k) of substituted aromatic compounds and the electronic properties of the substituent (σ), relative to a reference reaction (ρ).[6] For electrophilic aromatic substitution, the reaction constant (ρ) is typically large and negative, indicating that the reaction is highly sensitive to substituent effects and that a positive charge develops in the transition state, which is stabilized by electron-donating groups.[7][8] Plotting the logarithm of the relative reaction rates against the appropriate Hammett substituent constants (σ or σ⁺ for reactions with significant resonance effects) can provide valuable mechanistic insights. A linear correlation suggests a consistent mechanism across the series of substituted anilines.[7]

Key EAS Reactions and Control Strategies

The high reactivity of anilines necessitates specific strategies to achieve controlled, selective transformations.

Halogenation

Direct halogenation of aniline with reagents like bromine water leads to an uncontrollable reaction, rapidly producing a 2,4,6-tribromoaniline precipitate.[1][4] This is due to the extreme activation of the ring by the -NH₂ group.

Control Strategy: Protection of the Amino Group To moderate the reactivity and achieve selective monohalogenation, the amino group is typically protected, most commonly via acetylation to form acetanilide. The resulting amide group is still an ortho, para-director and an activator, but its activating strength is significantly diminished because the nitrogen's lone pair is also in resonance with the carbonyl group.[3][9] The steric bulk of the acetyl group further favors substitution at the less hindered para position. The protecting group can be easily removed by hydrolysis after the halogenation step.

Nitration

Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids is problematic. The strongly acidic conditions lead to two major complications:

-

Oxidation: The aniline ring is susceptible to oxidation by nitric acid, leading to the formation of tarry by-products.[4]

-

Anilinium Ion Formation: The basic amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly electron-withdrawing and a meta-director.[3][10] Consequently, direct nitration yields a significant amount of the meta-nitroaniline, alongside ortho and para isomers and oxidation products.[1][10]

The protection strategy used for halogenation (acetylation) is also highly effective for nitration, preventing protonation and oxidation while directing the incoming nitro group primarily to the para position.[9][11]

References

- 1. byjus.com [byjus.com]

- 2. ijrar.org [ijrar.org]

- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. Enantioselective Hydroformylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacy180.com [pharmacy180.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. studylib.net [studylib.net]

The Dual Role of Methoxy and Methyl Groups in Modulating Aniline Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the influence of methoxy (-OCH₃) and methyl (-CH₃) substituents on the chemical reactivity of aniline. Understanding the interplay of electronic and steric effects imparted by these groups is paramount for the rational design of aniline derivatives in various applications, including pharmaceuticals, agrochemicals, and materials science. This document delves into the fundamental principles governing this reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles: Electronic and Steric Effects

The reactivity of the aniline ring and its amino group is fundamentally governed by the electronic and steric nature of its substituents. Both methoxy and methyl groups are electron-donating, thereby activating the aromatic ring towards electrophilic substitution. However, the mechanisms and magnitude of their influence differ significantly.

Electronic Effects: A Tug-of-War Between Induction and Resonance

The electronic influence of a substituent is a combination of its inductive and resonance effects.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms.

-

The methoxy group has an oxygen atom that is more electronegative than carbon, resulting in a -I effect (electron-withdrawing).

-

The methyl group , being an alkyl group, is less electronegative than the sp² hybridized carbons of the benzene ring and therefore exhibits a +I effect (electron-donating).

-

-

Resonance Effect (R or M): This effect involves the delocalization of π-electrons and lone pairs between the substituent and the aromatic ring.

-

The methoxy group possesses lone pairs on the oxygen atom that can be delocalized into the benzene ring, leading to a strong +R effect (electron-donating). This effect increases the electron density at the ortho and para positions.

-

The methyl group can participate in hyperconjugation , a weaker form of resonance, which also donates electron density to the ring, particularly at the ortho and para positions.

-

For the methoxy group , the +R effect is significantly stronger than its -I effect, resulting in a net electron-donating character and strong activation of the ring. For the methyl group , both the +I effect and hyperconjugation contribute to its electron-donating nature.

Steric Effects: The Impact of Bulk

The size of the methoxy and methyl groups can influence the rate and regioselectivity of reactions, particularly when they are in the ortho position to the amino group. The methyl group is sterically bulkier than the methoxy group.[1] This steric hindrance in ortho-substituted anilines can impede the approach of electrophiles to the adjacent positions and can also affect the planarity of the amino group, thereby influencing its interaction with the aromatic π-system.[2]

Quantitative Analysis of Basicity

The basicity of anilines is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. The pKb values of various methoxy- and methyl-substituted anilines provide a quantitative measure of these effects. A lower pKb value indicates a stronger base.

| Substituent | Position | pKb | pKa (Conjugate Acid) | Reference |

| None | - | 9.4 | 4.6 | [2] |

| -CH₃ | ortho | 9.6 | 4.4 | [2] |

| -CH₃ | meta | 9.3 | 4.7 | [2] |

| -CH₃ | para | 8.9 | 5.1 | [2] |

| -OCH₃ | ortho | 9.5 | 4.5 | [2] |

| -OCH₃ | meta | 9.8 | 4.2 | [2] |

| -OCH₃ | para | 8.7 | 5.3 | [2] |

Analysis of Basicity Data:

-

Para-Substitution: Both p-toluidine and p-anisidine are more basic than aniline, with p-anisidine being the strongest base in this series.[2] This is due to the powerful +R effect of the methoxy group and the +I/hyperconjugation effects of the methyl group, which increase electron density on the nitrogen.[2]

-

Meta-Substitution: m-Toluidine has a basicity similar to aniline, while m-anisidine is less basic.[2] At the meta position, the resonance effect is not operative, and the electron-withdrawing inductive effect (-I) of the methoxy group dominates, reducing the electron density on the nitrogen.[2]

-

Ortho-Substitution: Both o-toluidine and o-anisidine are less basic than their para counterparts and even less basic than aniline. This is attributed to the "ortho effect," a combination of steric hindrance and electronic factors.[2] The steric bulk of the ortho substituent can disrupt the solvation of the anilinium ion, destabilizing it and thereby reducing the basicity of the parent aniline.[3]

Reactivity in Electrophilic Aromatic Substitution

The electron-donating nature of both methoxy and methyl groups activates the aniline ring, making it highly susceptible to electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and acylation. These substituents are ortho, para-directing.

Quantitative Comparison of Reactivity

Direct comparative kinetic data for various EAS reactions of methoxy- and methyl-substituted anilines is not always available in a single comprehensive source. However, the Hammett equation provides a powerful tool for quantifying the effect of substituents on reaction rates.

The Hammett Equation:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A negative σ value indicates an electron-donating group that accelerates reactions with a positive ρ value.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

| Substituent | σ_meta | σ_para |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | +0.12 | -0.27 |

Interpretation of Hammett Constants:

-

The more negative σ_para value for -OCH₃ compared to -CH₃ indicates that the methoxy group is a stronger electron-donating group at the para position, primarily due to its dominant +R effect.

-

The positive σ_meta value for -OCH₃ reflects its electron-withdrawing inductive effect in the absence of a significant resonance contribution at this position.

-

For reactions with a negative ρ value (where a positive charge develops in the transition state, typical for EAS), a more negative σ value leads to a faster reaction rate. Therefore, in many EAS reactions, p-anisidine is expected to be more reactive than p-toluidine.

A study on the halogenation of aniline, p-toluidine, and o-toluidine found the order of reactivity to be p-toluidine > o-toluidine > aniline.[4][5] This highlights the activating effect of the methyl group.

Experimental Protocols

To control the high reactivity of substituted anilines and achieve selective substitution, the amino group is often protected via acetylation.

Protocol for Acetylation of Aniline

This protocol serves as a general method for the protection of the amino group in aniline and its derivatives.

Materials:

-

Aniline (or substituted aniline)

-

Acetic anhydride

-

Glacial acetic acid

-

Cold water

-

Ethanol (for recrystallization)

-

Flask, magnetic stirrer, and heating mantle

-

Vacuum filtration apparatus

Procedure:

-

In a fume hood, place 10 mL of aniline into a 250 mL flask.

-

In a separate container, prepare a solution of 12 mL of acetic anhydride in 20 mL of glacial acetic acid.

-

Slowly add the acetic anhydride solution to the aniline while stirring continuously.

-

After the initial exothermic reaction subsides, gently warm the mixture for approximately 10 minutes.

-

Pour the warm solution into 250 mL of cold water with vigorous stirring to precipitate the acetanilide product.

-

Collect the solid acetanilide by vacuum filtration, wash it with cold water, and then recrystallize from an ethanol/water mixture to obtain the pure product.[2]

Protocol for Bromination of Acetanilide

This protocol describes the bromination of the protected aniline.

Materials:

-

Acetanilide (or substituted acetanilide)

-

Potassium bromide

-

Ceric ammonium nitrate (CAN)

-

Ethanol

-

Water

-

Ice

Procedure:

-

Dissolve 1 g of acetanilide in 15 mL of ethanol in a 250 mL conical flask.

-

In a separate beaker, dissolve 1 g of potassium bromide and 6 g of ceric ammonium nitrate in 15 mL of water.

-

Transfer the aqueous solution into an addition funnel.

-

Add the solution from the addition funnel dropwise to the conical flask containing the acetanilide solution with stirring.

-

After the addition is complete, continue stirring the reaction mixture for 10 minutes at room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the bromoacetanilide.

-

Filter the white crystals using a Buchner funnel and dry the solid.

Mechanistic Insights: Electrophilic Aromatic Substitution

The mechanism of electrophilic aromatic substitution on a substituted aniline involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring.

The electron-donating methoxy and methyl groups stabilize the positive charge in the sigma complex, particularly when the electrophile attacks the ortho or para positions. This stabilization lowers the activation energy of the reaction, leading to an increased reaction rate compared to unsubstituted aniline.

Conclusion

The methoxy and methyl groups both serve to activate the aniline ring towards electrophilic substitution, albeit through different combinations of electronic effects. The methoxy group, with its powerful +R effect, is generally a stronger activating group than the methyl group, leading to higher basicity in the para-substituted derivative and likely faster rates in many electrophilic aromatic substitution reactions. However, the interplay of inductive effects and steric hindrance, especially in the ortho and meta positions, leads to more nuanced reactivity patterns. A thorough understanding of these substituent effects, quantified by basicity constants and Hammett parameters, is essential for the precise control of chemical reactions and the rational design of novel aniline-based molecules in scientific research and industrial applications.

References

- 1. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

The Versatile Role of 4-Methoxy-3-methylaniline in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylaniline, a substituted aniline derivative, is emerging as a valuable and versatile building block in the field of organic synthesis. Its unique electronic and steric properties, arising from the interplay of the electron-donating methoxy and methyl groups on the aromatic ring, make it a key intermediate in the synthesis of a diverse array of organic molecules. This technical guide provides an in-depth exploration of the primary applications of this compound, with a focus on its utility in the synthesis of azo dyes and heterocyclic compounds, particularly quinolines. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical application in research and development.

Core Applications in Organic Synthesis

The reactivity of this compound is primarily centered around the nucleophilic amino group, which readily participates in a variety of chemical transformations. The principal applications of this compound lie in two major areas: the synthesis of azo dyes and the construction of heterocyclic ring systems.

Synthesis of Azo Dyes

Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo (-N=N-) groups. The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling.

Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite in an acidic medium at low temperatures (0-5 °C).

Azo Coupling: The resulting electrophilic diazonium salt is then reacted with a suitable coupling component, which is an electron-rich aromatic compound such as a phenol or another aniline derivative. The choice of the coupling component is crucial as it determines the final color of the dye.

Experimental Protocol: General Procedure for Azo Dye Synthesis

A generalized, representative protocol for the synthesis of an azo disperse dye using an aniline derivative like this compound is as follows:

-

Diazotization:

-

Dissolve the aniline derivative (e.g., this compound) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled aniline solution with constant stirring, maintaining the temperature between 0-5 °C. The completion of the diazotization can be checked using starch-iodide paper.

-

-

Azo Coupling:

-

Prepare a solution of the coupling component (e.g., N,N-dimethylaniline, 2-naphthol) in an appropriate solvent. For phenols, an alkaline medium (e.g., aqueous sodium hydroxide) is used, while for amines, a slightly acidic medium is preferred.

-

Cool the solution of the coupling component to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the cooled coupling component solution with vigorous stirring.

-

Continue stirring the reaction mixture at low temperature for a period to ensure complete coupling.

-

-

Isolation and Purification:

-

The precipitated azo dye is collected by vacuum filtration.

-

The crude product is washed with cold water to remove any unreacted salts and impurities.

-

The dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Quantitative Data:

The yield of azo dye synthesis is highly dependent on the specific coupling component used and the reaction conditions. While specific yield data for a wide range of azo dyes derived from this compound is not extensively tabulated in the literature, yields for similar azo dye syntheses typically range from moderate to high.

| Aniline Derivative | Coupling Component | Typical Yield Range |

| Substituted Anilines | Phenols/Naphthols | 60-90% |

| Substituted Anilines | Aromatic Amines | 50-85% |

Note: This table provides a general overview of expected yields based on analogous reactions.

Visualization of the Azo Dye Synthesis Workflow:

Caption: General workflow for the synthesis of an azo dye.

Synthesis of Heterocyclic Compounds: Quinolines

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of many natural products, pharmaceuticals, and functional materials. This compound serves as a key precursor in several named reactions for quinoline synthesis, including the Combes, Doebner-von Miller, and Skraup syntheses. These reactions typically involve the condensation of the aniline with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and dehydration.

Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration to yield the quinoline ring. The use of methoxy-substituted anilines can influence the regioselectivity of the reaction.

Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound, which can be prepared in situ, to react with an aniline in the presence of a Lewis or Brønsted acid catalyst to form quinolines.

Skraup Synthesis: In the classic Skraup synthesis, an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline.

Experimental Protocol: General Procedure for Combes Quinoline Synthesis

A general procedure for the synthesis of a substituted quinoline from an aniline derivative and a β-diketone is as follows:

-

Condensation:

-

To a stirred solution of the aniline derivative (e.g., this compound) in a suitable solvent (e.g., acetic acid), add the β-diketone (e.g., acetylacetone).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

-

-

Cyclization:

-

Heat the reaction mixture to a specified temperature (often elevated) and maintain for a period to effect cyclization and dehydration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium hydroxide solution).

-

The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Quantitative Data:

The yields of quinoline synthesis can vary significantly depending on the specific reactants, catalyst, and reaction conditions employed.

| Reaction Type | Reactants | Typical Yield Range |

| Combes Synthesis | Aniline + β-Diketone | 40-70% |

| Doebner-von Miller | Aniline + α,β-Unsaturated Carbonyl | 30-60% |

| Skraup Synthesis | Aniline + Glycerol | 20-50% |

Note: This table provides a general overview of expected yields based on analogous reactions.

Visualization of the Combes Quinoline Synthesis Pathway:

Caption: Key steps in the Combes synthesis of quinolines.

Applications in Medicinal Chemistry and Drug Development

Substituted anilines and the heterocyclic scaffolds derived from them are of significant interest to the pharmaceutical industry. Quinolines, in particular, are prevalent in a wide range of biologically active compounds. Derivatives of quinoline have been reported to exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.

While direct biological signaling pathways involving this compound are not well-documented, its role as a precursor to bioactive quinoline derivatives is of paramount importance. The substituents on the aniline ring, such as the methoxy and methyl groups, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, the methoxy group can alter solubility, metabolic stability, and receptor binding affinity.

The synthesis of libraries of quinoline derivatives from this compound and various dicarbonyl compounds allows for the exploration of structure-activity relationships (SAR) and the identification of lead compounds for drug discovery programs.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for the creation of diverse and complex molecules. Its utility in the synthesis of azo dyes and, more importantly, in the construction of the quinoline scaffold, highlights its importance for both the chemical and pharmaceutical industries. The methodologies outlined in this guide provide a foundation for researchers and scientists to harness the synthetic potential of this compound in their endeavors, from the development of novel colorants to the discovery of new therapeutic agents. Further exploration of its reactivity in multi-component reactions and the biological evaluation of its derivatives are promising avenues for future research.

An In-depth Technical Guide to 4-Methoxy-3-methylaniline: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylaniline, a substituted aniline derivative, has emerged as a significant building block in organic synthesis, particularly in the realm of medicinal chemistry. While its specific discovery is not well-documented in readily available historical records, its chemical lineage is deeply rooted in the history of aniline chemistry, which revolutionized the synthetic dye and pharmaceutical industries in the 19th and 20th centuries. This technical guide provides a comprehensive overview of the history, synthesis, properties, and applications of this compound, with a focus on its role in modern drug discovery.

Historical Context: The Rise of Aniline Derivatives

Physicochemical and Spectroscopic Data

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following tables summarize its key properties.

| Identifier | Value | Reference |

| CAS Number | 136-90-3 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C8H11NO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3 | |

| InChIKey | NFWPZNNZUCPLAX-UHFFFAOYSA-N | |

| SMILES | COc1ccc(N)cc1C |

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | 57-60 °C | |

| Boiling Point | Not available | |

| Solubility | Not available |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of the corresponding nitrobenzene derivative. The following protocol is a well-established method.

Synthesis via Catalytic Hydrogenation of 1-Methoxy-2-methyl-4-nitrobenzene

This procedure involves the reduction of the nitro group of 1-methoxy-2-methyl-4-nitrobenzene using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Materials:

-

1-Methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol)

-

10% Palladium on carbon (10% Pd/C) (1.5 g)

-

Methanol (100 mL)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

A solution of 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol) in methanol (100 mL) is prepared in a suitable reaction vessel.

-

10% Palladium on carbon (1.5 g) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours.

-

Upon completion of the reaction, the mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated in vacuo to yield this compound.

Expected Yield: 8.0 g (57 mmol, 100%)[2]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 6.67 (d, 1H), 6.54 (dd, 1H), 6.50 (d, 1H), 3.77 (s, 3H), 3.29 (br s, 2H, NH₂), 2.18 (s, 3H) ppm.[2]

-

MS (ESI) m/z: 138 ([M+H]⁺).[2]

Applications in Drug Discovery and Medicinal Chemistry

While specific drugs containing the this compound moiety are not prominently marketed, its role as a key intermediate in the synthesis of biologically active molecules is increasingly recognized. The primary application of this compound lies in the construction of more complex heterocyclic systems that are central to many modern therapeutic agents, particularly in oncology.

Precursor to Kinase Inhibitors

Recent research has highlighted the importance of substituted anilines in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound are utilized in the synthesis of compounds targeting various kinases.

-

Mer and c-Met Kinase Inhibitors: Substituted aniline pyrimidine derivatives have been designed and synthesized as potent dual inhibitors of Mer and c-Met kinases, both of which are implicated in tumorigenesis and cancer progression.[3][4] The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase domain.

-

PDK1 Inhibitors: 3-Anilino-quinolin-2(1H)-ones, synthesized from functionalized anilines, have been investigated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1).[5] PDK1 is a critical regulator of the PI3K/Akt signaling pathway, which is frequently hyperactivated in various human cancers.[5]

The general strategy involves the coupling of this compound with a heterocyclic core to generate a library of compounds for biological screening.

Conclusion

This compound, a seemingly simple substituted aniline, represents a confluence of historical organic chemistry and modern medicinal chemistry. While its own discovery is not a celebrated event, it stands on the shoulders of the giants of aniline chemistry. Today, it serves as a valuable and versatile intermediate for researchers and drug development professionals, enabling the synthesis of complex molecules with the potential to modulate key biological pathways. As the quest for novel therapeutics continues, the utility of such well-defined building blocks will undoubtedly continue to grow.

References

- 1. 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Properties and Computational Analysis of 4-Methoxy-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and computational analysis of 4-Methoxy-3-methylaniline, a key intermediate in organic synthesis with potential applications in medicinal chemistry. This document details the compound's physicochemical properties, spectroscopic data, and a detailed synthesis protocol. Furthermore, it presents a framework for the computational analysis of this compound, including Density Functional Theory (DFT) calculations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies, based on established methodologies for analogous aniline derivatives. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecular characteristics and potential applications of this compound.

Introduction

This compound, also known as 3-methyl-p-anisidine, is an aromatic amine that serves as a versatile building block in the synthesis of a variety of organic compounds. Its structure, featuring a methoxy and a methyl group on the aniline core, imparts specific electronic and steric properties that make it a valuable precursor for the development of novel molecules with potential biological activities. Understanding the theoretical and computational aspects of this molecule is crucial for predicting its reactivity, designing new derivatives, and exploring its potential as a scaffold in drug design. This guide aims to provide a detailed technical overview of this compound, combining known experimental data with a comprehensive computational analysis framework.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the tables below. These tables provide a quick reference for the key physical and spectroscopic data available for this compound.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [3] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| CAS Number | 136-90-3 | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 57-60 °C | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data (Experimental) | Data (Theoretical/Predicted) |

| ¹H NMR | δ 6.67 (d, 1H), 6.54 (dd, 1H), 6.50 (d, 1H), 3.77 (s, 3H), 3.29 (br s, 2H), 2.18 (s, 3H) ppm in CDCl₃[5] | Chemical shifts can be predicted using DFT calculations. |

| ¹³C NMR | Data not available in the search results. | Chemical shifts can be predicted using DFT calculations. |

| FT-IR | Data not available in the search results. | Vibrational frequencies can be calculated using DFT. |

| UV-Vis | Data not available in the search results. | Electronic transitions can be predicted using TD-DFT calculations. |

| Mass Spectrometry | MS (ESI) m/z: 138 ([M+H]⁺)[5] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below.

Experimental Protocol: Reduction of 1-Methoxy-2-methyl-4-nitrobenzene[5]

Reaction Scheme:

Materials:

-

1-Methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol)

-

10% Palladium on carbon (Pd/C) (1.5 g)

-

Methanol (100 mL)

-

Hydrogen gas (H₂)

-

CELITE®

Procedure:

-

To a solution of 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol) in methanol (100 mL), 10% Palladium on carbon (1.5 g) was added.

-

The mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours.

-

The reaction mixture was then filtered through a pad of CELITE®.

-

The filtrate was evaporated in vacuo to yield 4-methoxy-3-methylphenylamine (8.0 g, 57 mmol, 100% yield).

Theoretical and Computational Analysis (Hypothetical Study)

This section outlines a hypothetical computational study of this compound based on established methodologies for similar aniline derivatives. The results presented here are illustrative and would require actual computational experiments for validation.

Density Functional Theory (DFT) Analysis

DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules. A typical DFT study of this compound would involve geometry optimization, frontier molecular orbital analysis, and molecular electrostatic potential mapping.

4.1.1. Geometry Optimization

The first step in a DFT analysis is to determine the most stable 3D conformation of the molecule. This is achieved by performing a geometry optimization calculation, typically using a functional like B3LYP with a basis set such as 6-31G*. The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles.

Table 3: Predicted Geometrical Parameters from DFT (Hypothetical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | ~1.40 | ||

| C-O | ~1.36 | C-O-C: ~118 | |

| C-C (aromatic) | ~1.39 - 1.41 | ||

| C-H (methyl) | ~1.09 | ||

| N-H | ~1.01 | H-N-H: ~112 |

4.1.2. Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability.

Table 4: Predicted Frontier Orbital Energies from DFT (Hypothetical)

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

4.1.3. Molecular Electrostatic Potential (MEP) Map

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Vibrational Analysis

Theoretical vibrational frequencies can be calculated using DFT and compared with experimental FT-IR spectra. This analysis helps in the assignment of characteristic vibrational modes of the molecule.

Table 5: Predicted Vibrational Frequencies from DFT (Hypothetical)

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H stretch | 3400 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2950 |

| C=C stretch (aromatic) | 1500 - 1600 |

| C-N stretch | 1250 - 1350 |

| C-O stretch | 1200 - 1260 |

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein's active site. A hypothetical docking study of this compound or its derivatives could be performed to explore its potential as an inhibitor of a specific biological target, such as a kinase or an enzyme involved in a disease pathway.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A hypothetical QSAR study on a series of this compound derivatives could be conducted to predict their activity against a particular target.

Conclusion

References

- 1. Predictive QSAR modeling workflow, model applicability domains, and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 4. echemcom.com [echemcom.com]

- 5. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

4-Methoxy-3-methylaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methoxy-3-methylaniline, a versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. This document covers its nomenclature, physicochemical properties, synthetic protocols, reactivity, and its relevance in biological pathways, presenting a valuable resource for professionals in research and development.

Nomenclature and Identification

This compound is an aromatic amine with a methoxy and a methyl substituent on the benzene ring. It is systematically named and identified by various chemical registry numbers and notations.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | This compound[1][2] |

| CAS Number | 136-90-3[1][2][3] |

| Molecular Formula | C₈H₁₁NO[3][4][5] |

| Molecular Weight | 137.18 g/mol [1][2][3] |

| InChI Key | NFWPZNNZUCPLAX-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC1=CC(N)=CC=C1OC[2] |

A comprehensive list of its synonyms and alternative names is provided below to facilitate literature and database searches.

Synonyms and Alternative Names:

-

p-Anisidine, 3-methyl-

-

4-methoxy-3-methylphenylamine[2]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Physical Form | Solid | [3] |

| Melting Point | 57-60 °C | [3] |

| Boiling Point | Not available | |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.67 (d, 1H), 6.54 (dd, 1H), 6.50 (d, 1H), 3.77 (s, 3H), 3.29 (br s, 2H, amine NH₂), 2.18 (s, 3H) | [4] |

| Mass Spectrometry (ESI) | m/z: 138 ([M+H]⁺) | [4] |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the reduction of a nitroaromatic precursor. A detailed experimental protocol for this transformation is provided below.

Synthesis of this compound from 1-Methoxy-2-methyl-4-nitrobenzene

Reaction Scheme:

Experimental Protocol: [4]

-

Reaction Setup: To a solution of 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol) in methanol (100 mL), add 10% Palladium on carbon (1.5 g).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 16 hours.

-

Work-up: Filter the reaction mixture through a pad of Celite®.

-

Isolation: Evaporate the filtrate in vacuo to yield this compound (8.0 g, 57 mmol, 100% yield).

Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis, primarily utilized for its nucleophilic amino group and the potential for electrophilic substitution on the aromatic ring. It is a key precursor in the synthesis of various heterocyclic compounds, including triaminopyrimidine derivatives which have shown potential as antitumor agents.

Diazotization Reactions

The primary amine functionality of this compound can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer and related reactions.

Cross-Coupling Reactions

While the aniline itself is not directly used in cross-coupling reactions, it can be readily halogenated to produce substrates for reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions are pivotal for the construction of complex biaryl and N-aryl structures, which are common motifs in pharmaceutical compounds.

General Workflow for Suzuki-Miyaura Coupling:

Biological Relevance and Signaling Pathways

Aniline and its derivatives are known to interact with various biological systems. While specific data for this compound is limited, the broader class of aniline derivatives has been shown to modulate key signaling pathways implicated in diseases such as cancer. For instance, aniline-based compounds have been developed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.

Furthermore, aniline exposure has been linked to oxidative stress, leading to the activation of downstream signaling cascades involving NF-κB and MAP kinases (ERK, JNK, p38), which in turn can upregulate the expression of inflammatory cytokines.

References

- 1. 4-Methoxy-3-phenylaniline | C13H13NO | CID 123541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-甲氧基-3-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

Methodological & Application

synthesis protocol for 4-Methoxy-3-methylaniline via nitrobenzene reduction

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 4-methoxy-3-methylaniline, a valuable intermediate in pharmaceutical and chemical synthesis. The described method involves the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene. This process offers high yield and purity, making it a reliable route for laboratory and potential scale-up applications. All procedural steps are outlined, and relevant quantitative data are summarized for clarity.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The reduction of the corresponding nitroaromatic compound is a common and effective strategy for its preparation. Catalytic hydrogenation, in particular, is a widely used method due to its high efficiency, clean reaction profile, and amenability to various scales of production. This protocol details the synthesis using 10% Palladium on carbon (Pd/C) as the catalyst.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 1-methoxy-2-methyl-4-nitrobenzene |

| Reagent | Hydrogen (H₂) |

| Catalyst | 10% Palladium on carbon (10% Pd/C) |

| Solvent | Methanol (MeOH) |

| Reactant Quantity | 9.5 g (57 mmol) |

| Catalyst Loading | 1.5 g |

| Solvent Volume | 100 mL |

| Reaction Temperature | Room Temperature (approx. 20°C) |

| Reaction Pressure | 1 atm |

| Reaction Time | 16 hours |

| Product Yield | 8.0 g (100%)[1] |

| Product Purity | High, as indicated by NMR and MS |

| Characterization Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.67 (d, 1H), 6.54 (dd, 1H), 6.50 (d, 1H), 3.77 (s, 3H), 3.29 (br s, 2H, amine NH₂), 2.18 (s, 3H) ppm[1] |

| Mass Spectrometry (ESI) | m/z: 138 ([M+H]⁺)[1] |

Experimental Protocol

Synthesis of this compound

This protocol is adapted from a literature procedure for the reduction of 1-methoxy-2-methyl-4-nitrobenzene.[1]

Materials:

-

1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol)

-

10% Palladium on carbon (10% Pd/C) (1.5 g)

-

Methanol (100 mL)

-

CELITE® (for filtration)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Stirring apparatus

-

Hydrogenation apparatus (e.g., balloon or Parr shaker)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol) in methanol (100 mL).

-

Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (1.5 g).

-

Hydrogenation: The flask is then placed under a hydrogen atmosphere (1 atm). This can be achieved using a hydrogen-filled balloon or a standard hydrogenation apparatus.

-

Reaction: The mixture is stirred vigorously at room temperature for 16 hours.

-

Work-up: Upon completion of the reaction, the mixture is filtered through a pad of CELITE® to remove the palladium catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the final product, this compound. The reported yield for this procedure is 8.0 g, which corresponds to a 100% yield.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Application Notes and Protocols for the Use of 4-Methoxy-3-methylaniline in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of pharmaceutical intermediates utilizing 4-Methoxy-3-methylaniline. This versatile building block is a valuable precursor for the synthesis of a variety of heterocyclic and biaryl structures relevant to drug discovery and development.

Application 1: Synthesis of Pyridazinone Derivatives

This compound is a key precursor for the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. These scaffolds are of interest in medicinal chemistry due to their diverse biological activities. The synthesis involves an initial Friedel-Crafts acylation of o-cresyl methyl ether (a closely related precursor) with succinic anhydride, followed by cyclization with hydrazine hydrate.

Experimental Protocol: Synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone

This protocol is adapted from the synthesis of related pyridazinone derivatives.

Step 1: Friedel-Crafts Acylation

-

To a stirred solution of o-cresyl methyl ether (1 equivalent) and succinic anhydride (1.1 equivalents) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) portion-wise at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate γ-keto acid.

Step 2: Cyclization

-

Dissolve the crude γ-keto acid (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone.

Quantitative Data

| Step | Intermediate/Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | γ-keto acid | o-cresyl methyl ether, succinic anhydride, AlCl₃ | Nitrobenzene | 12-16 | 0 - RT | 75-85 |

| 2 | Pyridazinone | γ-keto acid, Hydrazine hydrate | Ethanol | 4-6 | Reflux | 80-90 |

Synthesis Workflow

Caption: Synthesis of pyridazinone derivatives from this compound precursor.

Application 2: Synthesis of N-Aryl Heterocyclic Intermediates via Buchwald-Hartwig Amination

The primary amino group of this compound makes it an ideal candidate for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[1] This reaction is a powerful tool for the synthesis of N-aryl heterocyclic compounds, which are prevalent in many kinase inhibitors and other targeted therapeutics.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This generalized protocol can be adapted for the coupling of this compound with various heterocyclic halides.

-